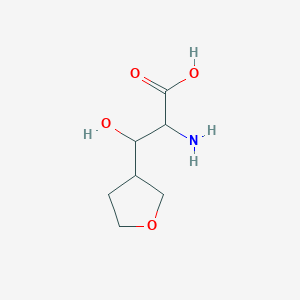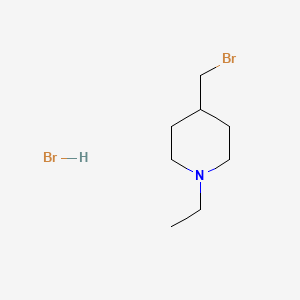![molecular formula C12H22N2O2 B13551882 Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a [2+2] cycloaddition reaction, where two double bonds react to form a four-membered ring.
Introduction of Functional Groups: The aminomethyl and tert-butyl ester groups are introduced through subsequent functionalization reactions. This may involve the use of reagents such as tert-butyl bromoacetate and aminomethyl chloride under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the bicyclic structure into more saturated derivatives, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the aminomethyl group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated bicyclic derivatives.
Substitution: Various substituted bicyclic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets, such as enzymes and receptors.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its ability to act as a ligand for specific receptors or enzymes.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate: This compound lacks the aminomethyl group, making it less versatile in terms of functionalization.
Tert-butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate: This compound contains an additional nitrogen atom, which can alter its chemical reactivity and biological activity.
Tert-butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate: The presence of additional methyl groups can influence the compound’s steric properties and reactivity.
Uniqueness: Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of both the aminomethyl and tert-butyl ester groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-8-9(6-13)10(8)7-14/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
GAMHPDSXORELKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


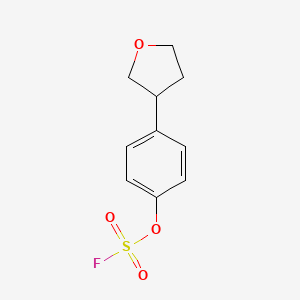
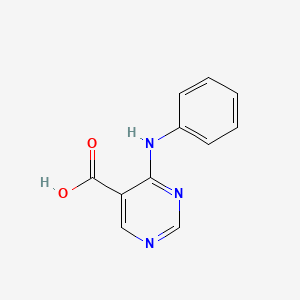
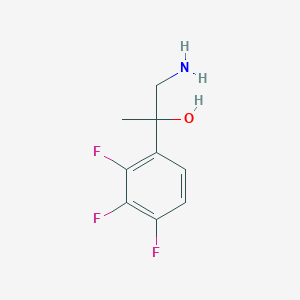
![3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)


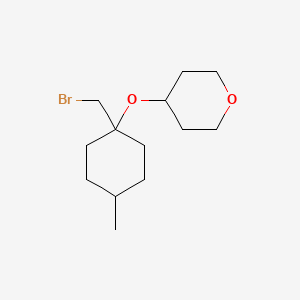
![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
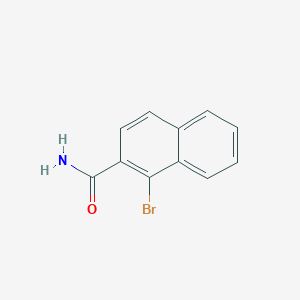
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B13551885.png)
